4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione
Description
Properties
IUPAC Name |
4-[3-(2-methylphenoxy)phenyl]cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-13-5-2-3-8-19(13)22-16-7-4-6-14(11-16)17-10-9-15(20)12-18(17)21/h2-8,11,17H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJJPUXCZRUWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC(=C2)C3CCC(=O)CC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione typically involves the reaction of 2-methylphenol with 3-bromophenylcyclohexane-1,3-dione under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Example Synthetic Route
- Starting from cyclohexane-1,3-dione, an alkylation step introduces the methyl group.
- The phenoxy group can be introduced using phenol derivatives through a nucleophilic substitution reaction.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of cyclohexane-1,3-dione can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
A study evaluated the effects of similar compounds on human cancer cell lines, demonstrating that certain derivatives led to a decrease in cell viability by up to 70% at specific concentrations (GI50 values) .
Antimicrobial Activity
The cyclohexane-1,3-dione scaffold is also known for its antimicrobial properties. Compounds within this class have been tested against various bacterial strains, showing promising antibacterial activity.
Case Study: Antibacterial Testing
In a comparative study, several derivatives were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .
Herbicidal Activity
The compound's structure suggests potential herbicidal applications. Research has indicated that similar cyclohexane derivatives can effectively control weed growth.
Herbicide Development
A patent describes the use of cyclohexanedione compounds for controlling grassy monocotyledonous weeds in agricultural settings . Field trials have demonstrated that these compounds can reduce weed biomass significantly without harming crop yields.
Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Anticancer | Inhibits growth of cancer cells | GI50 values indicating significant efficacy against human tumor cells |
| Antimicrobial | Effective against bacterial strains | Moderate antibacterial activity with MIC values between 50-200 µg/mL |
| Herbicidal | Controls weed growth in crops | Reduction in weed biomass observed in field trials |
Mechanism of Action
The mechanism of action of 4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular pathways, modulating various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of cyclohexane-1,3-dione derivatives are heavily influenced by substituents. Below is a comparative analysis:
Key Observations:
- Herbicidal Activity: The 2-methylphenoxy group in the main compound may offer balanced lipophilicity for plant uptake, similar to mesotrione’s sulfonyl-nitro group, which enhances HPPD binding .
- Pharmaceutical Applications : Derivatives like compound 2c incorporate aromatic/piperazinyl groups, redirecting activity toward neurological targets (e.g., anticonvulsant effects) .
- Synthetic Flexibility : Substituents such as methoxy, chloro, or sulfonyl groups enable tailored reactivity. For instance, sulfonyl groups improve thermodynamic stability in patented herbicides .
Q & A
Q. What are the common synthetic routes for 4-[3-(2-Methylphenoxy)phenyl]cyclohexane-1,3-dione, and how are reaction conditions optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the cyclohexane-1,3-dione core via condensation reactions. For example, cyclohexane-1,3-dione can react with aldehydes (e.g., 2-methylphenoxybenzaldehyde derivatives) in ethanol under reflux with a catalyst like piperidine .
- Step 2 : Introduction of the 2-methylphenoxy group via nucleophilic aromatic substitution or coupling reactions. Temperature control (e.g., 80–100°C) and catalysts (e.g., Pd-based catalysts for cross-coupling) are critical for yield optimization .
- Purification : Recrystallization or column chromatography is used to isolate the product, with solvent selection (e.g., ethanol/water mixtures) influencing purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming the aromatic substitution pattern and cyclohexane-dione backbone .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for keto-enol tautomers common in dione derivatives .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for verifying substituent positions .
Q. What are the key reactivity patterns of this compound under oxidative or reductive conditions?
- Oxidation : The dione moiety can undergo further oxidation to form carboxylates under strong oxidizing agents (e.g., KMnO), but selectivity depends on solvent polarity and temperature .
- Reduction : NaBH or LiAlH may reduce the ketone groups to alcohols, though steric hindrance from the 2-methylphenoxy group can limit reactivity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in experimental reactivity data?
Density Functional Theory (DFT) calculations can model electronic effects and transition states to explain unexpected reaction outcomes. For example:
Q. What strategies are recommended for resolving discrepancies in biological activity data across studies?
- Metabolite Screening : Use LC-MS to identify degradation products or metabolites (e.g., hydroxylated derivatives) that may contribute to inconsistent bioactivity .
- Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify target-binding affinity, distinguishing true activity from assay artifacts .
Q. How can reaction conditions be optimized to improve enantiomeric purity in asymmetric syntheses?
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
- Acidic Conditions : Protonation of the dione oxygen increases electrophilicity, promoting hydrolysis. Stabilization via intramolecular hydrogen bonding with the phenoxy group may delay degradation .
- Basic Conditions : Deprotonation of the enol form leads to ring-opening reactions, particularly at elevated temperatures .
Methodological Guidelines
- Experimental Design : Always include control reactions (e.g., omitting catalysts) to validate step efficiency .
- Data Contradiction Analysis : Cross-validate spectroscopic results with computational models to resolve structural ambiguities .
- Safety Protocols : Use fume hoods and inert atmospheres for steps involving volatile reagents (e.g., piperidine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
